Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside
Description
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety
Properties
CAS No. |
88700-35-0 |
|---|---|
Molecular Formula |
C21H36O10 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChI Key |
RVQFSOHDFFWTLD-ZZUMIZGVSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.
Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.
D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.
Uniqueness
What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.
Biological Activity
Borneol 7-O-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside (LBAG) is a glycosylated derivative of borneol, primarily extracted from the traditional Chinese medicinal herb Radix Ophiopogonis. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular protection and cellular stress responses. The following sections provide an in-depth analysis of its biological activity, supported by recent research findings and data.
- Molecular Formula : CHO
- Molecular Weight : 448.50 g/mol
- CAS Number : 88700-35-0
Recent studies have elucidated the mechanisms through which LBAG exerts its biological effects, particularly focusing on its role in protecting against ischemia/reperfusion (I/R) injury.
-
Cardiovascular Protection :
- LBAG has shown significant cardioprotective effects in models of acute myocardial infarction (AMI). In a study involving rats and H9c2 cardiac cells, LBAG pretreatment reduced infarct size and improved cardiac function post-I/R injury by modulating apoptosis and autophagy pathways through the activation of the PI3K/mTOR signaling pathway .
-
Cellular Mechanisms :
- In vitro studies demonstrated that LBAG decreased apoptosis rates in H9c2 cells subjected to hypoxia/reoxygenation (H/R) conditions. It achieved this by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing pro-apoptotic markers . Additionally, LBAG enhanced autophagy, indicated by increased levels of LC3 II/I and Beclin 1 proteins .
Table 1: Summary of Biological Activities of LBAG
Case Studies
A notable case study examined the effects of LBAG on myocardial I/R injury in a rat model. The study involved administering LBAG for seven days prior to inducing I/R through vascular ligation. The results indicated significant improvements in cardiac function metrics, including reduced serum levels of cardiac enzymes indicative of myocardial damage .
In another experimental setup using H9c2 cells, LBAG treatment prior to H/R exposure led to a marked increase in cell viability compared to untreated controls. This was measured using CCK-8 assays and corroborated by flow cytometry analyses for apoptosis .
Q & A
How is the structural elucidation of Borneol7-O-[β-D-apiofuranosyl-(1→6)]-β-D-glucopyranoside performed?
Basic Research Question
The compound’s structure is confirmed via a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . Key steps include:
- 1D/2D NMR (e.g., , , HSQC, HMBC) to identify the borneol core, apiofuranosyl-glucose linkage, and glycosidic bond positions .
- HR-MS for exact mass determination (molecular formula: , MW: 448.5 g/mol) and fragmentation patterns to validate the glycosylation pattern .
- Optical rotation and X-ray crystallography (if crystalline) to confirm stereochemistry .
What are the natural sources and optimized extraction protocols for this compound?
Basic Research Question
The compound is primarily isolated from Radix ophiopogonis (Ophiopogon japonicus). Extraction methodologies include:
- Solvent extraction with ethanol/water mixtures (e.g., 70% ethanol) under reflux, followed by column chromatography (e.g., silica gel, Sephadex LH-20) for purification .
- Ultra-performance liquid chromatography (UPLC) or preparative HPLC for high-purity isolation (>98%) .
- TLC with vanillin-sulfuric acid staining for preliminary identification .
How can researchers evaluate the bioactivity of this compound, particularly its antioxidative potential?
Advanced Research Question
Antioxidative activity is assessed using:
- Hydroxyl radical scavenging assays (e.g., Fenton reaction systems) and superoxide anion radical quenching (e.g., pyrogallol autoxidation) with IC values compared to controls like α-tocopherol .
- Cellular models (e.g., HO-induced oxidative stress in HEK293 cells) to measure ROS reduction via fluorescence probes (e.g., DCFH-DA) .
- Structure-activity relationship (SAR) studies to correlate glycosylation patterns (e.g., apiofuranosyl vs. glucopyranosyl substitutions) with efficacy .
How does the glycosylation pattern influence its pharmacological function?
Advanced Research Question
The β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside moiety enhances:
- Solubility and bioavailability due to increased hydrophilicity .
- Receptor binding specificity , as seen in related glycosides modulating antioxidant response elements (e.g., Nrf2 activation) .
- Enzymatic stability , with the apiofuranosyl group resisting hydrolysis by gut microbiota compared to simpler glucosides .
What are the challenges in synthesizing or derivatizing this compound?
Advanced Research Question
Key challenges include:
- Stereoselective glycosylation : Enzymatic methods (e.g., glycosyltransferases) or chemical strategies (e.g., Schmidt glycosylation) to ensure correct α/β configurations .
- Protecting group strategies : Temporary protection of hydroxyl groups during apiofuranosyl-glucose coupling to prevent side reactions .
- Scalability : Low natural abundance necessitates efficient total synthesis routes, often requiring multi-step protocols .
What pharmacological applications are being explored for this compound?
Advanced Research Question
Preclinical studies highlight:
- Cardioprotective effects : As a component of Shengmai injection , it mitigates myocardial ischemia-reperfusion injury via anti-inflammatory pathways (e.g., NF-κB inhibition) .
- Neuroprotection : Potential in reducing oxidative stress in neurodegenerative models (e.g., Aβ-induced neuronal damage) .
- In vivo pharmacokinetics : Studies using LC-MS/MS to monitor bioavailability and metabolite formation in rodent plasma .
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Question
Discrepancies may arise from:
- Purity variability : Strict quality control (e.g., HPLC purity ≥98%) and NMR validation to exclude co-eluting impurities .
- Assay conditions : Standardizing radical scavenging assays (e.g., pH, temperature) and using cell lines with consistent genetic backgrounds .
- Species-specific metabolism : Comparative studies across models (e.g., human vs. murine hepatocytes) to clarify metabolic activation pathways .
What advanced analytical methods are used for quantification in complex matrices?
Advanced Research Question
Quantification in plant extracts or biological samples employs:
- UHPLC-Q-TOF-MS : For high-sensitivity detection and differentiation from structural analogs (e.g., other ophiopogon glycosides) .
- Isotope dilution assays : Using -labeled internal standards to correct for matrix effects .
- Multivariate analysis : PCA or OPLS-DA to correlate metabolite profiles with bioactivity in untargeted metabolomics studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
